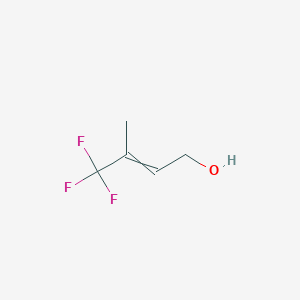

4,4,4-Trifluoro-3-methylbut-2-en-1-ol

Description

4,4,4-Trifluoro-2-buten-1-ol (CAS: 674-53-3; 83706-94-9) is a fluorinated allylic alcohol with the molecular formula C₄H₅F₃O and a molecular weight of 126.08 g/mol. Key physical properties include a boiling point of 95.9°C at atmospheric pressure, a density of 1.235 g/cm³, and a vapor pressure of 26.1 mmHg at 25°C . Its structure features a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a trifluoromethyl (-CF₃) group at position 4. The compound is synthesized via a one-step process from alkyl 4,4,4-trifluorobut-2-enoate using mild reagents, avoiding toxic catalysts .

The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing -CF₃ group, which stabilizes adjacent carbocations and facilitates nucleophilic additions .

Properties

CAS No. |

59867-95-7 |

|---|---|

Molecular Formula |

C5H7F3O |

Molecular Weight |

140.10 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-methylbut-2-en-1-ol |

InChI |

InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h2,9H,3H2,1H3 |

InChI Key |

ZPBBVQXFDRDVKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4,4,4-trifluoro-2-buten-1-ol with structurally related fluorinated compounds:

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ group in 4,4,4-trifluoro-2-buten-1-ol increases its electrophilicity compared to non-fluorinated allylic alcohols. This contrasts with saturated analogs like 4,4,4-trifluoro-3-methylbutan-1-ol, which lack the conjugated double bond and exhibit lower reactivity .

- Aryl Substituents : Compounds like (E)-2-aryl-1,1,1-trifluoro-2-butene and the bis-aryl derivative in show enhanced steric and electronic effects, influencing their applications in catalysis or drug design .

Key Observations :

- Efficiency : The synthesis of 4,4,4-trifluoro-2-buten-1-ol avoids toxic metals, aligning with green chemistry principles . In contrast, Suzuki coupling in achieves high yields but requires palladium catalysts .

- Substituent Flexibility: Aryl-substituted analogs (e.g., 1-aryl-4,4,4-trifluoro-1-butanone) demonstrate broad substrate compatibility, accommodating diverse functional groups like halogens and heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.